molecular formula C10H14F3NO4 B15201023 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid

1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid

Cat. No.: B15201023
M. Wt: 269.22 g/mol
InChI Key: VWYSNRWTEOJVIC-UHFFFAOYSA-N
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Description

1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid is a specialized heterocyclic compound featuring a four-membered azetidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, while the trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and drug design . The azetidine core contributes to conformational rigidity, which can improve binding affinity in target proteins compared to larger ring systems like piperidines or pyrrolidines.

Properties

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-5(7(15)16)4-6(14)10(11,12)13/h5-6H,4H2,1-3H3,(H,15,16)

InChI Key

VWYSNRWTEOJVIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane, followed by functionalization to introduce the Boc and trifluoromethyl groups . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial production methods may employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to improved scalability and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc-protected nitrogen and trifluoromethyl group participate in selective nucleophilic substitutions:

  • Aza-Michael Additions : Reaction with heterocyclic amines (e.g., azetidine, pyrrolidine) in acetonitrile at 65°C yields substituted azetidines (64–75% yields). DBU acts as a base, facilitating regioselective additions .

  • Pyrazole Functionalization : Reacts with 1H-pyrazole derivatives under prolonged conditions (16 h) to form 3-(pyrazol-1-yl)azetidines .

Key Reagents & Conditions :

Reaction TypeReagents/ConditionsYield (%)
Aza-Michael AdditionDBU, CH₃CN, 65°C, 4–16 h61–75
Pyrazole SubstitutionDBU, CH₃CN, RT to 65°C64–73

Esterification and Amide Bond Formation

The carboxylic acid moiety undergoes standard derivatization:

  • Esterification : Reacts with alcohols (e.g., methanol) under DCC/HOBt activation to form methyl esters.

  • Amide Coupling : Forms peptide bonds with primary amines via EDC/HCl or HATU, critical for prodrug development .

Example Reaction Pathway :

Acid+R-OHDCC, HOBtEster+H2O\text{Acid} + \text{R-OH} \xrightarrow{\text{DCC, HOBt}} \text{Ester} + \text{H}_2\text{O}

Boc Deprotection

The tert-butoxycarbonyl group is cleaved under acidic conditions:

  • HCl/Dioxane : Rapid deprotection (1–2 h) at 0–25°C yields the free amine .

  • Trifluoroacetic Acid (TFA) : Selective cleavage in dichloromethane (RT, 1 h) .

Comparative Deprotection Efficiency :

AcidTime (h)Temperature (°C)Purity (%)
4M HCl in dioxane1.525>95
50% TFA in DCM1.025>98

Oxidation and Reduction

  • Oxidation : The azetidine ring is oxidized with KMnO₄ in acidic media to form β-lactam derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring strain but is less common due to stability concerns.

Radical Reactions

The trifluoromethyl group participates in radical-mediated C–H functionalization:

  • Photoredox Catalysis : Using Ru(bpy)₃²⁺ and visible light, alkylation occurs at the 4-position.

Stereochemical Transformations

The (2S,4R) configuration enables chiral synthesis:

  • Dynamic Kinetic Resolution : Racemization at the 2-position is suppressed during coupling reactions, preserving enantiomeric excess (>99% ee) .

Recent Methodological Advances

  • Flow Microreactor Systems : Enhance Boc deprotection and aza-Michael addition efficiency (yields >90%, 50% reduced waste).

  • Microwave-Assisted Synthesis : Accelerates esterification (10–15 min vs. 12 h conventional).

Scientific Research Applications

1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Ring Type Substituents Molecular Weight (g/mol) Key Features References
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid Azetidine 4-CF₃, 2-COOH ~257 High rigidity, enhanced lipophilicity Inferred
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid Piperidine 4-Ph, 2-COOH 305.37 Flexible ring, aromatic interactions
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid Azetidine 3-CF₃Ph, 2-COOH ~329 Steric hindrance, extended conjugation
1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid Piperidine 4-(2-CF₃Bn), 4-COOH ~415 Bulky substituent, steric hindrance

Table 2: Hazard Profile Comparison

Compound Name GHS Classification Key Hazards References
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid H302, H315, H319, H335 Oral toxicity, skin/eye irritation
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid H302, H315, H319 (similar to piperidine analog) Laboratory handling precautions

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